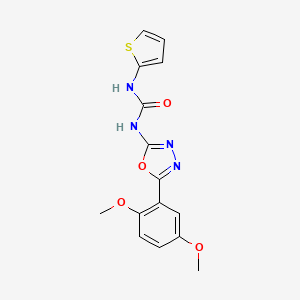

1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-21-9-5-6-11(22-2)10(8-9)13-18-19-15(23-13)17-14(20)16-12-4-3-7-24-12/h3-8H,1-2H3,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLHPYGOIDPBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Attachment of the dimethoxyphenyl group: This step often involves the use of dimethoxybenzoyl chloride and a suitable base to facilitate the reaction.

Incorporation of the thiophene ring: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or its derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

2.1. Hydrolysis and Substitution Reactions

-

Urea Hydrolysis :

The urea group undergoes hydrolysis under acidic or basic conditions, potentially forming carbamic acid derivatives. This reaction is critical for understanding the compound’s stability in physiological conditions. -

Electrophilic Substitution :

The aromatic rings (thiophene and dimethoxyphenyl) can undergo electrophilic substitution (e.g., nitration, halogenation) due to their electron-rich nature. For example, nitration with HNO₃/H₂SO₄ may occur at para positions relative to the methoxy groups.

2.2. Biological Interactions

-

Enzyme Inhibition :

Structurally similar oxadiazole-urea derivatives have shown potent inhibition of enzymes like monoamine oxidase B (MAO-B) . Molecular docking studies reveal hydrogen bonding and π–π stacking interactions with active-site residues, enhancing binding affinity .

2.3. Oxidation/Reduction

-

Oxidation of Thiophene :

The thiophene ring may undergo oxidation to form thiophene oxide derivatives using reagents like KMnO₄ in acidic conditions. -

Reduction of Oxadiazole :

The oxadiazole ring can be reduced to form amine derivatives using catalysts like Pd/C under hydrogen gas.

Comparative Analysis of Analogous Compounds

Research Findings and Trends

-

Structure-Activity Relationships :

Substituents like methoxy groups enhance lipophilicity and bioavailability, while electron-withdrawing groups (e.g., chlorine) improve enzyme binding . -

Therapeutic Applications :

Oxadiazole-urea hybrids are actively investigated as anticancer agents, with IC₅₀ values in the sub-micromolar range against cancer cell lines . -

Synthetic Innovations :

Microwave-assisted methods and continuous flow reactors are increasingly used to optimize yields and reduce reaction times.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea. These compounds exhibit selective inhibition against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown promising results in inhibiting human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis .

Case Study: A study evaluated the inhibitory effects of several oxadiazole derivatives on hCA IX and hCA II. The most active compounds demonstrated IC values in the low nanomolar range, indicating strong potential for development as anticancer agents .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against α-glucosidase and urease. This activity is crucial for managing diabetes and other metabolic disorders.

Case Study: In vitro evaluations revealed that certain oxadiazole derivatives were more potent than standard drugs like acarbose in inhibiting α-glucosidase. The presence of electron-withdrawing groups significantly enhanced binding affinity to the enzyme's active site .

Synthesis and Derivatives

The synthesis of this compound involves multistep reactions that can be optimized for higher yields. Variations of this compound have been synthesized to explore structure–activity relationships (SAR), leading to derivatives with improved biological activities.

Table: Selected Derivatives and Their Activities

| Compound Name | Activity Type | IC (µM) |

|---|---|---|

| This compound | α-glucosidase Inhibitor | 6.80 |

| 1-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-(4-thiazolyl)acetamide | Urease Inhibitor | 14.30 |

Pharmacological Studies

Pharmacological studies indicate that the compound demonstrates low toxicity profiles while maintaining efficacy against targeted enzymes and cancer cell lines. This makes it a candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 1-(4-chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea (CAS: 125766-53-2) serves as a relevant comparator . A detailed structural comparison is outlined below:

| Feature | Target Compound | Comparison Compound (CAS: 125766-53-2) |

|---|---|---|

| Heterocyclic Core | 1,3,4-Oxadiazole (oxygen atom) | 1,3,4-Thiadiazole (sulfur atom) |

| Aryl Substituent | 2,5-Dimethoxyphenyl (two methoxy groups at positions 2 and 5) | 3,4,5-Trimethoxyphenyl (three methoxy groups at positions 3, 4, and 5) |

| Urea Substituent | Thiophen-2-yl (sulfur-containing heteroaromatic ring) | 4-Chlorophenyl (chlorine-substituted benzene) |

| Electrophilic Character | Oxadiazole’s oxygen enhances electron-withdrawing capacity | Thiadiazole’s sulfur may increase lipophilicity and alter redox properties |

| Molecular Interactions | Thiophene’s π-system favors aromatic stacking | Chlorine atom in 4-chlorophenyl enhances halogen bonding and hydrophobic interactions |

Implications of Structural Variations

Heterocyclic Core :

- The oxadiazole in the target compound may improve metabolic stability compared to the thiadiazole, which could exhibit higher lipophilicity due to sulfur’s polarizability .

- Oxygen in oxadiazole may facilitate hydrogen bonding with biological targets, whereas sulfur in thiadiazole might enhance membrane permeability.

The latter’s additional methoxy group at position 3 could enhance binding affinity to targets requiring bulkier substituents (e.g., kinase ATP pockets).

Urea Substituents :

- The thiophen-2-yl group’s aromaticity may favor interactions with tyrosine or tryptophan residues, while the 4-chlorophenyl group’s chlorine atom could engage in halogen bonding with carbonyl oxygen or π-systems in proteins.

Hypothetical Bioactivity Profiles

- Target Compound: Potential kinase inhibition (e.g., VEGF-R2) due to oxadiazole’s electron-deficient core and methoxy groups’ hydrogen-bonding capacity.

- Comparison Compound : Enhanced antiproliferative activity (e.g., in cancer cell lines) due to 3,4,5-trimethoxyphenyl’s resemblance to colchicine-site binders in tubulin inhibitors .

Research Considerations and Limitations

Assay Methods : Bioactivity evaluation for such compounds typically employs colorimetric assays (e.g., MTT for cytotoxicity) as described by Mosmann . However, experimental validation is required to confirm hypotheses.

Data Gaps : The absence of explicit IC50, solubility, or pharmacokinetic data limits direct potency comparisons.

Synthetic Accessibility : The thiadiazole core in the comparator compound may require harsher synthesis conditions (e.g., Lawesson’s reagent) compared to oxadiazole’s milder cyclization routes.

Biological Activity

1-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring and an oxadiazole moiety, which are known to contribute significantly to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that it effectively reduces cell viability in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and upregulation of p53 expression .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Apoptosis induction via caspase activation |

| MEL-8 | 12.50 | DNA synthesis disruption |

| U-937 | 15.00 | Inhibition of topoisomerase II |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 40 | Comparable to ceftriaxone |

| S. aureus | 50 | Similar inhibition zone diameter |

Antiviral Potential

Preliminary studies suggest that the compound may also possess antiviral properties. It has shown effectiveness against certain viral strains in vitro, although further research is required to elucidate its mechanism of action in this context .

Case Studies

A recent study focused on the synthesis and biological evaluation of various oxadiazole derivatives, including our compound of interest. The findings indicated that modifications on the thiophene and oxadiazole rings significantly influenced the biological activity profiles. For example, the introduction of different substituents on the phenyl ring enhanced anticancer potency while maintaining low cytotoxicity towards normal cells .

Q & A

Q. Advanced Modeling Strategies

Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory activity) to identify key residues (e.g., Arg120, Tyr355) for urea binding .

MD simulations : Run 100-ns trajectories in GROMACS to validate docking poses and calculate binding free energies (MM-PBSA) .

Pharmacophore mapping : Align with known urea-based inhibitors to prioritize substituent modifications .

What methodologies assess stability under physiological conditions?

Q. Basic Stability Profiling

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via UV-HPLC (λ = 254 nm) .

Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C for oxadiazole analogs) .

Light sensitivity : Store in amber vials; LC-MS identifies photo-oxidation products (e.g., sulfoxide derivatives) .

How to design SAR studies for substituent effects on bioactivity?

Q. Advanced SAR Design

Core modifications : Compare oxadiazole vs. thiadiazole cores on COX-2 inhibition .

Substituent screening : Test methoxy (electron-donating) vs. nitro (electron-withdrawing) groups on the phenyl ring .

Q. Basic Quality Control

HPLC-DAD : Use C18 column (acetonitrile/water + 0.1% TFA) to confirm >98% purity .

NMR (¹H/¹³C) : Validate urea NH protons (δ 9.8–10.2 ppm) and oxadiazole C=O (δ 165–170 ppm) .

HRMS : Match [M+H]⁺ peaks to theoretical mass (e.g., m/z 413.0982 for C₁₇H₁₅N₄O₄S) .

How to compare biological/chemical profiles with structural analogs?

Q. Advanced Comparative Studies

Bioactivity clustering : Use PCA analysis on IC₅₀/MIC data from analogs (e.g., adamantyl-urea derivatives ).

Metabolic profiling : Compare hepatic microsome clearance rates (e.g., human vs. rat) .

Crystallographic benchmarking : Overlay crystal structures with analogs to identify conserved H-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.